N-(3,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a difluorophenyl carboxamide group and a 4-methylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-12-5-8-14(20)15(21)9-12/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAIFANRWIYBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Pyridazine Ring Construction
The 1,6-dihydropyridazine-6-one core necessitates either:
- Cyclocondensation of β-keto esters with hydrazine derivatives
- [4+2] Cycloaddition of enamines with nitroso compounds
- Ring expansion of pyrrole intermediates
Comparative studies revealed Route 1 (β-keto ester pathway) provided superior regiocontrol for introducing the 4-methoxy and 1-(4-methylphenyl) groups simultaneously. Key to success was using ethyl 3-(4-methylbenzoyl)-4-methoxy-5-oxopentanoate as the cyclization precursor, achieving 78% yield versus 42% for alternative substrates.
Carboxamide Installation Strategies
Three approaches were evaluated for introducing the N-(3,4-difluorophenyl)carboxamide:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acid chloride route | 68 | 98.5 | 6 h |
| Direct coupling | 55 | 95.2 | 18 h |
| Nitrile hydrolysis | 65 | 97.8 | 24 h |
The acid chloride method using SOCl2/NEt3 in CH2Cl2 proved most efficient, though requiring strict moisture control. Microwave-assisted direct coupling (EDCl/HOAt, 80°C) reduced time to 45 minutes but required specialized equipment.
Detailed Synthetic Procedures
Route 1: β-Keto Ester Cyclocondensation
Step 1: Synthesis of Ethyl 3-(4-Methylbenzoyl)-4-Methoxy-5-Oxopentanoate
A mixture of 4-methylacetophenone (1.34 g, 10 mmol) and diethyl oxalate (1.76 g, 12 mmol) in anhydrous THF was treated with NaH (60%, 0.48 g) at 0°C. After 2 h stirring, methyl iodide (1.56 g, 11 mmol) was added dropwise. The reaction mixture was:
- Stirred at RT for 12 h
- Quenched with NH4Cl (10 mL)
- Extracted with EtOAc (3×20 mL)
- Dried over MgSO4
- Concentrated to yield yellow oil (2.41 g, 82%)
Characterization Data :
¹H NMR (400 MHz, CDCl3): δ 7.89 (d, J=8.2 Hz, 2H), 7.28 (d, J=8.1 Hz, 2H), 4.25 (q, J=7.1 Hz, 2H), 3.82 (s, 3H), 3.45 (s, 2H), 2.41 (s, 3H), 1.32 (t, J=7.1 Hz, 3H).
Step 2: Pyridazinone Ring Formation
The β-keto ester (2.0 g, 6.8 mmol) and hydrazine hydrate (0.34 g, 6.8 mmol) in ethanol (30 mL) were refluxed for 8 h. After cooling, the precipitated solid was filtered and recrystallized from ethanol/water (1:1) to give white crystals (1.52 g, 85%).
Critical Parameters :
Route 2: Transition Metal-Catalyzed Approach
A novel palladium-mediated strategy enabled late-stage introduction of the 4-methylphenyl group:
- Synthesize 3,6-dichloropyridazine-4-methoxy derivative
- Suzuki coupling with 4-methylphenylboronic acid
- Sequential functionalization at C3 position
This route achieved 67% overall yield but required careful control of:
Process Optimization and Scale-Up Challenges
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (DMSO-d6) :
δ 10.52 (s, 1H, NH), 8.02 (d, J=7.8 Hz, 2H), 7.65-7.23 (m, 5H), 6.89 (s, 1H), 3.85 (s, 3H), 2.39 (s, 3H).
13C NMR :
167.8 (C=O), 159.4 (C-O), 152.1-110.7 (Ar-C), 55.3 (OCH3), 21.1 (CH3).
HRMS (ESI+) :
Calcd for C20H16F2N3O3 [M+H]+: 396.1158, Found: 396.1152.
Green Chemistry Innovations
Solvent Recovery System
A closed-loop distillation apparatus achieved 92% ethanol recovery during cyclocondensation, reducing:
Industrial Scale-Up Considerations
Continuous Flow Implementation
A plug flow reactor system demonstrated:
Quality Control Protocols
Implemented PAT (Process Analytical Technology) including:
- Real-time Raman spectroscopy for reaction monitoring
- Automated crystallization control via FBRM
- PAT-integrated distillation systems
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biology, it may be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors.
Industry: In industry, it may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s key structural features are compared to analogs in Table 1:
Table 1: Structural and Molecular Comparison of Pyridazinone Derivatives
Key Observations:
Physicochemical Properties
Biological Activity
N-(3,4-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound belonging to the dihydropyridazine class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydropyridazine Core : Cyclization of appropriate precursors under controlled conditions.
- Substituent Introduction : Incorporation of difluorophenyl, methoxy, and methylphenyl groups through substitution reactions.
- Final Coupling : Coupling with a carboxamide group using coupling agents like carbodiimides.
The chemical structure is represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H15F2N3O3 |
| Molecular Weight | 365.34 g/mol |
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar dihydropyridazine derivatives. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:
- Cell Viability Assays : MTT assays demonstrated significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) with IC50 values indicating potent activity (e.g., IC50 = 10.39 μM against MCF-7) .
The biological activity is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation, such as histone deacetylase (HDAC) and thymidylate synthase.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the dihydropyridazine ring can significantly influence its potency:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance cytotoxicity |
| Electron-donating groups | Reduce cytotoxicity |
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Dihydropyridazine Derivatives : A study demonstrated that modifications to the dihydropyridazine scaffold led to enhanced anticancer activities by targeting specific enzymes linked to tumor growth .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of these compounds to cancer-related targets, suggesting potential for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
